

# N-Xantphos in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols

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## Compound of Interest

Compound Name: N-Xantphos

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**N-Xantphos** (4,6-bis(diphenylphosphino)phenoxazine) is a specialized bidentate phosphine ligand renowned for its ability to facilitate challenging palladium-catalyzed cross-coupling reactions. Its unique structural feature is a deprotonatable N-H moiety within the phenoxazine backbone. This characteristic allows for the formation of a highly active, anionic L-type ligand under basic conditions, often referred to as NiXantphos, which can significantly enhance the catalytic activity of palladium, particularly in reactions involving unactivated aryl chlorides at room temperature.[1][2]

These application notes provide an overview of the use of **N-Xantphos** in key palladium-catalyzed cross-coupling reactions, complete with detailed experimental protocols and data to support its efficacy.

## Key Applications

The Pd/**N-Xantphos** catalytic system has demonstrated exceptional performance in several critical cross-coupling reactions:

- **Buchwald-Hartwig Amination:** **N-Xantphos** has been identified as a highly active ligand for the amination of unactivated aryl chlorides, a notoriously difficult transformation.[3][4] The

deprotonated **N-Xantphos** ligand promotes the oxidative addition of the aryl chloride to the Pd(0) center, a key step in the catalytic cycle.

- Deprotonative Cross-Coupling Process (DCCP): This novel application utilizes the deprotonated form of **N-Xantphos** (NiXantphos) to catalyze the coupling of weakly acidic C-H bonds with aryl halides.<sup>[1][2]</sup> This has been effectively used to synthesize triarylmethanes from diarylmethanes and aryl chlorides at room temperature.<sup>[1]</sup>
- Sonogashira Coupling: The Pd/**N-Xantphos** system, in conjunction with a copper(I) co-catalyst, has been shown to be an efficient catalyst for the coupling of terminal alkynes with aryl halides.<sup>[5]</sup>
- Suzuki-Miyaura Coupling: While less documented than its application in C-N bond formation, **N-Xantphos** can also be employed as a ligand in Suzuki-Miyaura couplings for the formation of biaryl compounds.

## Data Presentation

### Table 1: Buchwald-Hartwig Amination of Unactivated Aryl Chlorides

Entry	Aryl Chloride	Amine	Pd Source (mol %)	Ligand (mol %)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	4-Chlorotoluene	Morpholine	Pd <sub>2</sub> (dba) <sub>3</sub> (0.05)	N-Xantphos (0.1)	NaOtBu	Toluene	100	2	98
2	Chlorobenzene	Di-n-butylamine	Pd <sub>2</sub> (dba) <sub>3</sub> (0.05)	N-Xantphos (0.1)	NaOtBu	Toluene	100	3	95
3	4-Chloroanisole	Aniline	Pd <sub>2</sub> (dba) <sub>3</sub> (0.1)	N-Xantphos (0.2)	NaOtBu	Toluene	100	18	85
4	1-Chloro-4-(trifluoromethyl)benzene	Piperidine	Pd(OAc) <sub>2</sub> (1)	N-Xantphos (1.5)	K <sub>3</sub> PO <sub>4</sub>	Dioxane	100	12	92
5	2-Chloropyridine	n-Hexylamine	Pd(OAc) <sub>2</sub> (1)	N-Xantphos (1.5)	Cs <sub>2</sub> CO <sub>3</sub>	Toluene	80	24	78

Data compiled from representative results in the literature. Conditions and yields are substrate-dependent.

**Table 2: Deprotonative Cross-Coupling of Diarylmethanes with Aryl Chlorides**

Entry	Diaryl methane	Aryl Chloride	Pd(OAc) <sub>2</sub> (mol %)	N-Xantphos (mol %)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Diphenylmethane	4-Chlorotoluene	2.5	5.0	KN(SiMe <sub>3</sub> ) <sub>2</sub>	THF	24	12	91
2	Diphenylmethane	1-Chloro-4-methoxybenzene	2.5	5.0	KN(SiMe <sub>3</sub> ) <sub>2</sub>	THF	24	12	88
3	4-Methoxydiphenylmethane	4-Chlorotoluene	5.0	10.0	KN(SiMe <sub>3</sub> ) <sub>2</sub>	THF	24	18	85
4	Diphenylmethane	2-Chloropyridine	5.0	10.0	LiN(SiMe <sub>3</sub> ) <sub>2</sub>	THF	24	24	75
5	Fluorene	4-Chlorotoluene	2.5	5.0	KN(SiMe <sub>3</sub> ) <sub>2</sub>	THF	24	10	94

Data based on the findings of Zhang et al. in J. Am. Chem. Soc. 2014, 136, 17, 6276–6287.[\[1\]](#)

## Experimental Protocols

### Protocol 1: General Procedure for Buchwald-Hartwig Amination of Unactivated Aryl Chlorides

This protocol is a representative example for the amination of an unactivated aryl chloride with a secondary amine.

Materials:

- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ ) or Tris(dibenzylideneacetone)dipalladium(0) ( $\text{Pd}_2(\text{dba})_3$ )
- **N-Xantphos**
- Sodium tert-butoxide ( $\text{NaOtBu}$ )
- Aryl chloride
- Amine
- Anhydrous toluene

Procedure:

- To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add  $\text{Pd}_2(\text{dba})_3$  (0.05 mol%), **N-Xantphos** (0.1 mol%), and sodium tert-butoxide (1.4 mmol).
- Add anhydrous toluene (2 mL).
- Stir the mixture at room temperature for 10 minutes.
- Add the aryl chloride (1.0 mmol) and the amine (1.2 mmol) to the reaction mixture.
- Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100 °C for the time indicated by TLC or GC/MS analysis (typically 2-18 hours).
- After the reaction is complete, cool the mixture to room temperature.
- Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite®.

- Wash the filter cake with additional ethyl acetate (2 x 5 mL).
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired aryl amine.

## Protocol 2: General Procedure for the Deprotonative Cross-Coupling Process (DCCP)

This protocol describes the synthesis of triarylmethanes from diarylmethanes and aryl chlorides.

Materials:

- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- **N-Xantphos**
- Potassium bis(trimethylsilyl)amide ( $\text{KN}(\text{SiMe}_3)_2$ )
- Diarylmethane
- Aryl chloride
- Anhydrous tetrahydrofuran (THF)

Procedure:

- In a glovebox, add  $\text{Pd}(\text{OAc})_2$  (2.5 mol%) and **N-Xantphos** (5.0 mol%) to an oven-dried vial.
- Add anhydrous THF (1 mL) and stir the mixture for 5 minutes.
- In a separate vial, dissolve the diarylmethane (0.2 mmol) and the aryl chloride (0.4 mmol) in anhydrous THF (1 mL).
- Add the diarylmethane/aryl chloride solution to the catalyst mixture.

- Add a solution of  $\text{KN}(\text{SiMe}_3)_2$  (0.6 mmol) in THF to the reaction vial.
- Seal the vial and stir the reaction mixture at room temperature (24 °C) for 10-24 hours.
- Monitor the reaction progress by GC-MS.
- Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).
- Extract the aqueous layer with ethyl acetate (3 x 10 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography to yield the triarylmethane product.

## Protocol 3: General Procedure for Sonogashira Coupling

This is a representative protocol for the coupling of a terminal alkyne with an aryl bromide.

Materials:

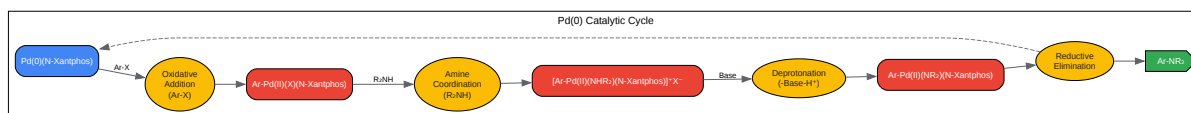
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- **N-Xantphos**
- Copper(I) iodide ( $\text{CuI}$ )
- Aryl bromide
- Terminal alkyne
- Triethylamine ( $\text{Et}_3\text{N}$ )
- Anhydrous dimethylformamide (DMF)

Procedure:

- To a Schlenk tube under an inert atmosphere, add  $\text{Pd}(\text{OAc})_2$  (1 mol%), **N-Xantphos** (1.5 mol%), and  $\text{CuI}$  (2 mol%).
- Add anhydrous DMF (3 mL), followed by the aryl bromide (1.0 mmol), the terminal alkyne (1.2 mmol), and triethylamine (2.0 mmol).
- Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring by TLC.
- After completion, cool the reaction to room temperature and dilute with water (10 mL).
- Extract with diethyl ether (3 x 15 mL).
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
- Purify the crude product by flash column chromatography.

## Visualizations

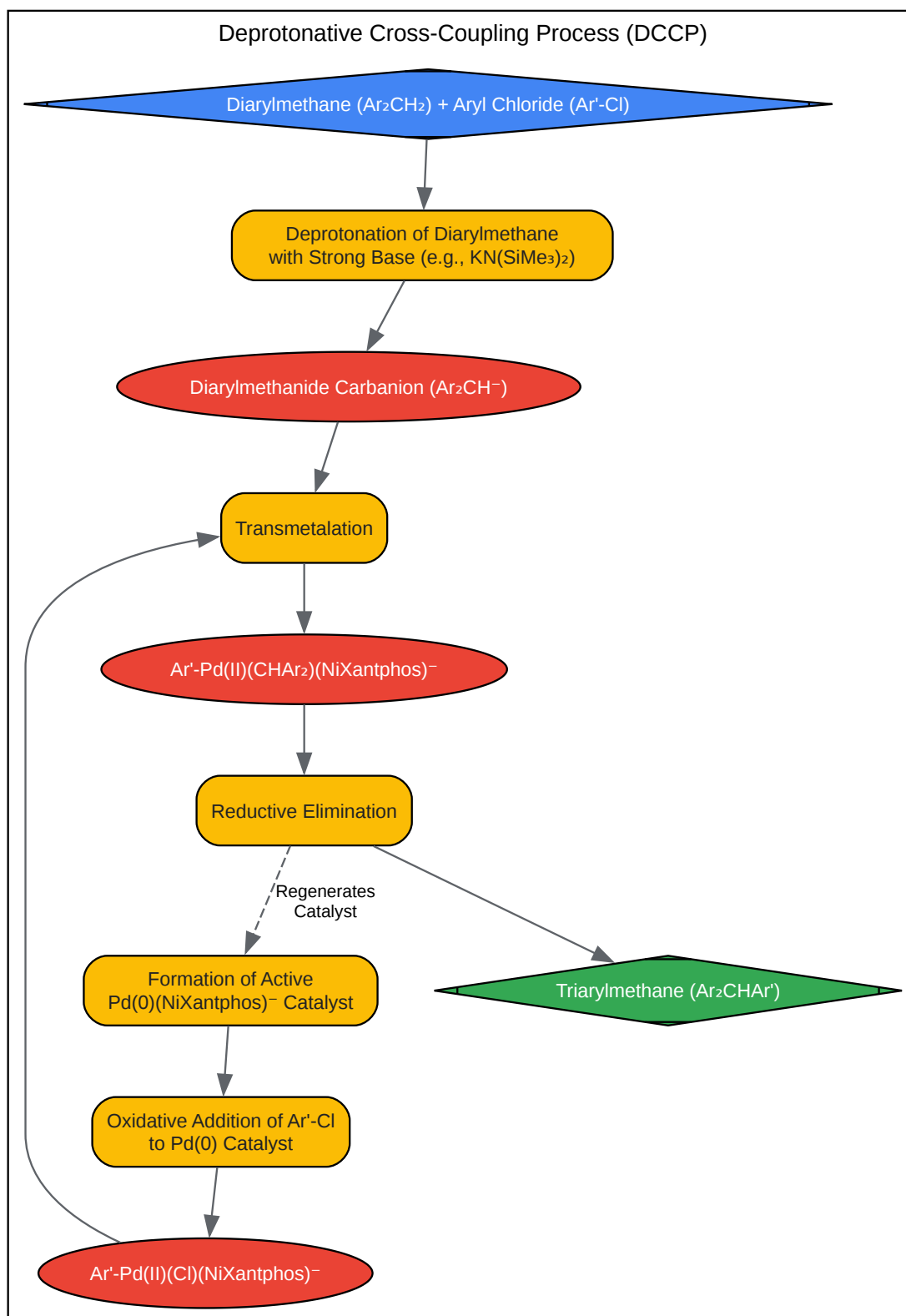
The following diagrams illustrate the catalytic cycles and a general workflow for a Pd/**N-Xantphos** catalyzed reaction.



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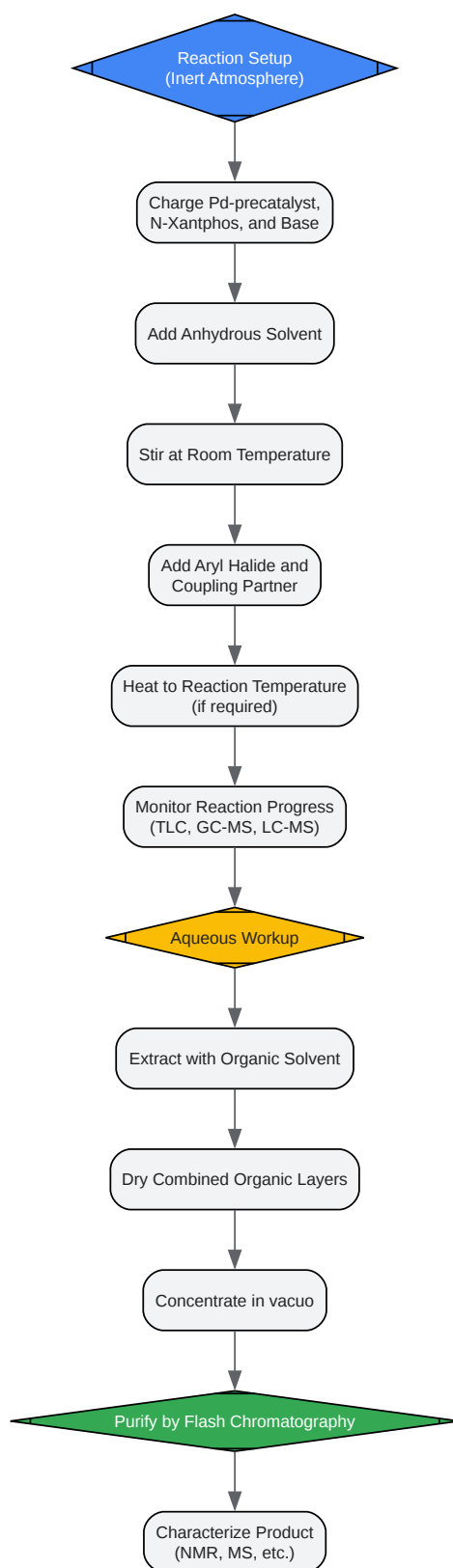
Caption: Buchwald-Hartwig Amination Catalytic Cycle.





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Caption: Deprotonative Cross-Coupling (DCCP) Pathway.



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Caption: General Experimental Workflow.

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